molecular formula C18H20N2O4 B4008095 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No.: B4008095
M. Wt: 328.4 g/mol
InChI Key: WPAFOBDKLSZORN-UHFFFAOYSA-N
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Description

2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.14230712 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis The use of immobilized lipase for the chemoselective acetylation of aminophenols, serving as intermediates for antimalarial drugs, highlights the potential of enzymatic catalysis in drug synthesis. This process, optimized for N-(2-hydroxyphenyl)acetamide production, could be relevant for derivatives of 2-(4-sec-butylphenoxy)-N-(2-nitrophenyl)acetamide in developing new pharmaceuticals (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities A study on the synthesis of 2-(substituted phenoxy) acetamide derivatives, including structures similar to this compound, revealed significant anticancer, anti-inflammatory, and analgesic potentials. This suggests the compound's relevance in medicinal chemistry for developing new therapeutic agents (Rani et al., 2014).

Photocatalytic Degradation Studies Research on the photocatalytic degradation of pharmaceuticals, such as flutamide, provides insight into environmental remediation techniques. These findings could inform the degradation behaviors of related compounds, including this compound, under different conditions, contributing to environmental safety and pollution control (Watanabe et al., 2015).

Optical Properties and Sensing Applications The synthesis and study of orcinolic derivatives demonstrate the compound's potential in sensing applications, particularly for detecting OH− ions. This research opens avenues for utilizing this compound and its derivatives in designing pH sensors and indicators, contributing to analytical chemistry and environmental monitoring (Wannalerse et al., 2022).

Pharmacological Assessment for Therapeutic Uses Leuckart synthesis and pharmacological assessment of acetamide derivatives point towards the exploration of such compounds for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research supports the investigation of this compound derivatives for potential therapeutic applications (Rani et al., 2016).

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(21)19-16-6-4-5-7-17(16)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAFOBDKLSZORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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